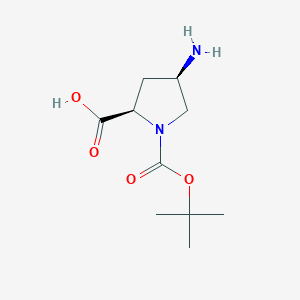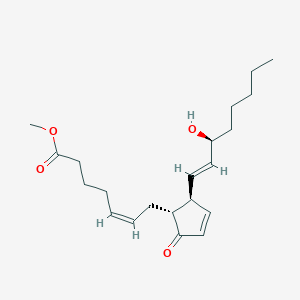
(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid” is a pyrrolidinedicarboxylic acid . The molecular formula is C6H10N2O4 and the molecular weight is 174.15 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid was disclosed, where 4-methyl-2-picolinic acid was used as the initial raw material . The synthetic method involved hydrogenation reduction, esterification, crystallization, and resolution .Molecular Structure Analysis
The molecular structure of “(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid” can be represented by the InChI string: InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6-/m1/s1 . The compound has 4 hydrogen bond donors and 6 hydrogen bond acceptors .Chemical Reactions Analysis
While specific chemical reactions involving “(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid” are not available, similar compounds have been studied. For example, the compound (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid was shown to exhibit an affinity to FFAR1 during in vitro tests .Physical And Chemical Properties Analysis
The compound has a molecular weight of 174.15 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has 2 rotatable bonds .Scientific Research Applications
Biomedicine
- Field : Biomedicine
- Application Summary : Polysaccharides, which can be surface-modified or functionalized to have targeting ability, play an important role in nanomedicine delivery technology . While not specifically mentioned, it’s possible that “(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid” could be used in the modification process.
- Methods of Application : The preparation methods and characteristics of micelles, and the applications of amphiphilic polysaccharide micelles in the field of biomedicine are being studied .
- Results or Outcomes : Nanomedicine delivery technology has shown good therapeutic effects in scientific research .
Material Science
- Field : Material Science
- Application Summary : Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification . “(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid” could potentially be used in the design of these peptides.
Dual Protection of Amino Functions
- Field : Chemistry
- Application Summary : This compound has been highlighted in a review discussing various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Analytical Chemistry
- Field : Analytical Chemistry
- Application Summary : “(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid” could potentially be used in the field of analytical chemistry. For instance, it could be used in the development of new analytical methods, such as NMR, HPLC, LC-MS, UPLC .
Industrial Research
- Field : Industrial Research
- Application Summary : “(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid” has various applications in industrial research. While the specific applications were not detailed in the sources found, it’s possible that this compound could be used in the development of new industrial processes or products.
Future Directions
The compound “(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid” and its analogs could be promising for future research and development. For instance, a novel free fatty acid receptor 1 (FFAR1) agonist has been synthesized and evaluated in vitro . This suggests potential therapeutic applications for similar compounds in the treatment of diseases like type 2 diabetes .
properties
IUPAC Name |
(2R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWRIVZIPSHUOR-RNFRBKRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564612 |
Source


|
| Record name | (4R)-4-Amino-1-(tert-butoxycarbonyl)-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid | |
CAS RN |
132622-98-1 |
Source


|
| Record name | (4R)-4-Amino-1-(tert-butoxycarbonyl)-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethoxy-4-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B163764.png)





![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B163782.png)




![4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide](/img/structure/B163796.png)
![Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate](/img/structure/B163801.png)
